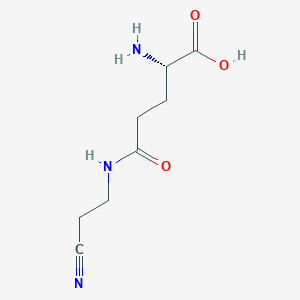
gamma-Glutamyl-beta-aminopropiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Glutamyl-beta-aminopropiononitrile belongs to the class of organic compounds known as glutamine and derivatives. Glutamine and derivatives are compounds containing glutamine or a derivative thereof resulting from reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa). This compound can be biosynthesized from beta-aminopropionitrile.
This compound is a nitrile that is L-glutamine in which one of the hydrogens attached to the amide nitrogen is replaced by a 2-cyanoethyl group. It has a role as a mouse metabolite. It is a non-proteinogenic L-alpha-amino acid, a L-glutamine derivative, an aliphatic nitrile and a secondary carboxamide. It derives from a beta-aminopropionitrile.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
gamma-Glutamyl-beta-aminopropiononitrile (C8H13N3O3) belongs to the class of organic compounds known as glutamine derivatives. Its molecular structure features a gamma-glutamyl moiety linked to a beta-aminopropiononitrile group, which is significant for its biological activity and interaction with various enzymes, particularly gamma-glutamyl transpeptidase (GGT) .
Biochemical Significance
1. Inhibition of Gamma-Glutamyl Transpeptidase:
- This compound has been identified as an inhibitor of gamma-glutamyl transpeptidase, an enzyme involved in the metabolism of glutathione and other thiol compounds. Inhibitors of this enzyme are crucial for developing treatments for diseases such as cancer and cardiovascular disorders .
2. Role in Disease Mechanisms:
- The compound's inhibition of GGT can lead to alterations in cellular redox states, impacting oxidative stress responses. This mechanism is particularly relevant in cancer biology, where GGT plays a role in tumor progression and resistance to therapy .
Applications in Medical Research
1. Cancer Treatment:
- Research indicates that compounds inhibiting GGT can enhance the efficacy of conventional cancer therapies by preventing tumor cells from utilizing glutathione for detoxification . The potential of this compound as a therapeutic agent is being explored through various preclinical studies.
2. Neuroprotection:
- There is emerging interest in the neuroprotective properties of this compound, particularly in relation to neurodegenerative diseases. Its ability to modulate GGT activity may influence neuronal survival under oxidative stress conditions .
3. Ocular Disorders:
- The compound has been patented for its potential use in treating ocular disorders such as macular degeneration and Stargardt disease. Its mechanism involves modulation of metabolic pathways that are crucial for retinal health .
Table 1: Summary of Experimental Findings
Análisis De Reacciones Químicas
Function of Gamma-Glutamyl Transpeptidase (GGT)
Gamma-glutamyl transpeptidase (GGT) is involved in gamma-glutamyltransferase activity . GGT catalyzes the transfer of the glutamyl moiety of glutathione to amino acids and dipeptide acceptors . GGT also initiates extracellular glutathione (GSH) breakdown, provides cells with a local cysteine supply, and contributes to maintaining intracellular GSH levels . GGT is part of the cell's antioxidant defense mechanism .
The physiological reaction catalyzed by GGT is the hydrolysis of gamma-glutamyl bonds .
GGT's Role in Glutathione Metabolism
GGT is involved in the extracellular catabolism of glutathione, the principal thiol antioxidant in humans . GGT enhances the availability of cysteine to promote intracellular glutathione (GSH) resynthesis, thereby counteracting oxidant stress .
Clinical Significance of GGT
An increase in serum GGT predicts onset of metabolic syndrome, incident cardiovascular disease (CVD), and death, suggesting that GGT is a marker of metabolic and cardiovascular risk . Higher serum levels of Gamma-Glu-Leu, partly derived from GSH degradation by GGT, were causally linked to the risk of cardio-metabolic factors .
GGT in Bacteria
In Bacillus subtilis, GGT may act as an exopeptidase catalyzing the cleavage of glutamate residue from the amino-terminal of polyglutamic acid (PGA) fragments .
Propiedades
Fórmula molecular |
C8H13N3O3 |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(2-cyanoethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H13N3O3/c9-4-1-5-11-7(12)3-2-6(10)8(13)14/h6H,1-3,5,10H2,(H,11,12)(H,13,14)/t6-/m0/s1 |
Clave InChI |
VQPVVWAFTIFKDD-LURJTMIESA-N |
SMILES |
C(CNC(=O)CCC(C(=O)O)N)C#N |
SMILES isomérico |
C(CNC(=O)CC[C@@H](C(=O)O)N)C#N |
SMILES canónico |
C(CNC(=O)CCC(C(=O)O)N)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















